![molecular formula C24H28N4O7S3 B2584109 Ethyl 2-[2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 865248-07-3](/img/structure/B2584109.png)
Ethyl 2-[2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
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Overview
Description
This compound is a derivative of piperidine, which is an important synthetic fragment for designing drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The compound contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a benzothiazole group and a sulfamoyl group.Scientific Research Applications
Synthesis and Chemical Properties
- Chemical Synthesis and Tautomerism : Ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, a related compound, exhibits interesting chemical behavior such as tautomerism and has been utilized in the synthesis of various derivatives through reactions like hydrolysis and decarboxylation, illustrating the chemical versatility of benzothiazole derivatives (Carrington et al., 1972).
- Heterocyclic Compound Synthesis : The interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives under specific conditions leads to the formation of ethyl iminothiazolopyridine-4-carboxylate derivatives, showcasing the synthetic utility of benzothiazole cores in generating novel heterocyclic compounds (Mohamed, 2014).
Catalytic Applications
- Catalysis : Ionic liquid-based catalytic systems involving sulfonic acid functionalized imidazolium salts have been shown to efficiently catalyze the synthesis of benzimidazole derivatives, highlighting the potential of benzothiazole-related catalysts in green chemistry applications (Khazaei et al., 2011).
Pharmaceutical Applications
- Biological Activity : Compounds structurally related to ethyl 2-[2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate have been explored for various biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant effects, demonstrating the potential pharmaceutical applications of these compounds (Patel et al., 2009).
Analytical and Environmental Applications
- Antioxidant Capacity Evaluation : The interaction of ABTS radical cations with polyphenols, leading to the degradation of ABTS radicals, underscores the importance of benzothiazole derivatives in evaluating the antioxidant capacities of compounds, which is crucial for food science and pharmaceutical research (Osman et al., 2006).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 2-[2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O7S3/c1-3-35-22(29)15-28-20-11-10-19(37(25,31)32)13-21(20)36-24(28)26-23(30)17-6-8-18(9-7-17)38(33,34)27-12-4-5-16(2)14-27/h6-11,13,16H,3-5,12,14-15H2,1-2H3,(H2,25,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZFJNOWBVPCOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O7S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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